molecular formula C16H22ClN3O3S B5108325 2-(4-Nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride

2-(4-Nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride

Cat. No.: B5108325
M. Wt: 371.9 g/mol
InChI Key: AGCVYNUTSIHRFO-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a nitrophenyl group, and a piperidinylethyl side chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a nitrobenzene derivative reacts with the thiazolidinone intermediate.

    Attachment of Piperidinylethyl Side Chain: The piperidinylethyl side chain is attached via a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiazolidinone intermediate.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The reactions are typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The piperidinylethyl side chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidinylethyl side chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-3-(2-morpholin-4-ylethyl)-1,3-thiazolidin-4-one
  • 2-(4-Nitrophenyl)-3-(2-pyrrolidin-1-ylethyl)-1,3-thiazolidin-4-one

Uniqueness

2-(4-Nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinylethyl side chain enhances its solubility and bioavailability compared to similar compounds with different side chains.

Properties

IUPAC Name

2-(4-nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S.ClH/c20-15-12-23-16(13-4-6-14(7-5-13)19(21)22)18(15)11-10-17-8-2-1-3-9-17;/h4-7,16H,1-3,8-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCVYNUTSIHRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C(SCC2=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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